The Thiochroman Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals
The Thiochroman Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals
An in-depth exploration of the core chemical, physical, and biological properties of the Thiochroman scaffold, a privileged structure in medicinal chemistry.
The Thiochroman scaffold, a sulfur-containing heterocyclic motif, has garnered significant attention in the field of drug discovery due to its versatile chemical nature and broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the fundamental properties of the Thiochroman core, offering valuable insights for researchers, scientists, and drug development professionals. The information presented herein is intended to serve as a foundational resource for the rational design and development of novel therapeutic agents based on this remarkable scaffold.
Physicochemical and Spectroscopic Properties
The Thiochroman scaffold, with the chemical formula C₉H₁₀S, is a bicyclic structure composed of a benzene ring fused to a thiopyran ring.[1] The physicochemical properties of the core scaffold and its common derivative, Thiochroman-4-one, are summarized in the table below. These properties are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of its derivatives.
| Property | Thiochroman | Thiochroman-4-one |
| Molecular Formula | C₉H₁₀S | C₉H₈OS |
| Molecular Weight | 150.24 g/mol [1] | 164.22 g/mol [2] |
| Appearance | - | Low Melting Solid, Orange[2] |
| Melting Point | - | 28-30 °C[2][3][4] |
| Boiling Point | - | 154 °C/12 mmHg[2][3][4] |
| Refractive Index (n20/D) | - | 1.6395[2][3] |
| LogP | 2.8[1] | 2.36510[5] |
| PSA (Polar Surface Area) | - | 42.37 Ų[5] |
Spectroscopic data is essential for the structural elucidation and characterization of Thiochroman derivatives. The following table summarizes key ¹H and ¹³C NMR chemical shifts for the parent Thiochroman scaffold.
| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| C2 | 2.95 (t) | 25.9 |
| C3 | 1.95 (m) | 29.8 |
| C4 | 2.80 (t) | 29.4 |
| C4a | - | 130.5 |
| C5 | 7.10 (d) | 126.5 |
| C6 | 7.00 (t) | 125.0 |
| C7 | 6.95 (t) | 129.5 |
| C8 | 7.15 (d) | 127.5 |
| C8a | - | 135.0 |
Note: The exact chemical shifts can vary depending on the solvent and the substituents present on the scaffold.
Synthesis of the Thiochroman Scaffold
The Thiochroman core and its derivatives can be synthesized through various chemical routes. A common and efficient method for the synthesis of Thiochroman-4-ones is the palladium-catalyzed carbonylative heteroannulation of 2-iodothiophenols with allenes.[6] Another widely used approach involves the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acids.[7]
Experimental Protocol: Palladium-Catalyzed Carbonylative Heteroannulation
This protocol describes the synthesis of a Thiochroman-4-one derivative from 2-iodothiophenol and an allene.[6]
Materials:
-
2-Iodothiophenol
-
Allene (e.g., 3-methyl-1,2-butadiene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N-Ethyldiisopropylamine (DIPEA)
-
Anhydrous benzene
-
Carbon monoxide (CO) gas
-
High-pressure reactor
-
Standard laboratory glassware
-
Solvents for workup and chromatography (ethyl acetate, hexanes, 1 M HCl, saturated aqueous NaHCO₃, brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reactor Setup: To a high-pressure reactor equipped with a magnetic stir bar, add palladium(II) acetate (5 mol%) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (5 mol%).[6]
-
Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add 2-iodothiophenol (1.0 mmol, 1.0 equiv), anhydrous benzene (5 mL), N-ethyldiisopropylamine (1.5 mmol, 1.5 equiv), and the allene (3.0 mmol, 3.0 equiv).[6]
-
Reaction Execution: Seal the reactor and purge with carbon monoxide gas several times. Pressurize the reactor with carbon monoxide to 400 psi. Place the reactor in a preheated oil bath at 100 °C and stir the reaction mixture for 24 hours.[6]
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the carbon monoxide in a well-ventilated fume hood.[6]
-
Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate and filter.[6]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure Thiochroman-4-one derivative.[6]
References
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ddg-pharmfac.net [ddg-pharmfac.net]
- 3. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery of N-myristoyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
